molecular formula C13H19BrN2O2 B2610148 Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate CAS No. 1270099-82-5

Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate

Cat. No. B2610148
CAS RN: 1270099-82-5
M. Wt: 315.211
InChI Key: LYLZSAYFVQJEJK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate is an N-(tert-butoxycarbonyl) [N-BOC] protected 4-bromoaniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .


Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent, obtained in excellent yields .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate is C13H18BrNO2 . Its average mass is 300.191 Da and its monoisotopic mass is 299.052094 Da .


Chemical Reactions Analysis

Due to the presence of BOC protection, Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate serves as an ideal substrate for Suzuki coupling reactions. It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .


Physical And Chemical Properties Analysis

The melting point of Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate is 103-106 °C . The boiling point is predicted to be 281.1±23.0 °C and the density is 1.398 .

properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLZSAYFVQJEJK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(2-amino-2-(4-bromophenyl)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.